Calcifediol-D6

Übersicht

Beschreibung

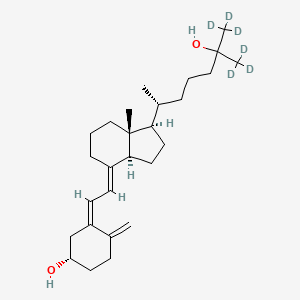

D6-25-Hydroxyvitamin D3, also known as 26,26,26,27,27,27-D6-25-Hydroxyvitamin D3, is a deuterated form of 25-hydroxyvitamin D3. This compound is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It serves as a biomarker to determine the status of vitamin D in the body and is crucial for maintaining bone health, immune function, and overall well-being .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D6-25-Hydroxyvitamin D3 involves the hydroxylation of vitamin D3. The process typically includes the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of D6-25-Hydroxyvitamin D3 involves large-scale synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method ensures high purity and precise quantification of the compound. The stable, quantitative solution format provides significant benefits, including material savings and increased efficiency of labor .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D6-25-Hydroxyvitamin D3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in 1,25-Dihydroxyvitamin D3 in den Nieren.

Reduktion: Reduktion der Hydroxylgruppe zur Bildung verschiedener Metaboliten.

Substitution: Substitutionsreaktionen mit der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysatoren wie Cytochrom-P450-Enzyme.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Organische Lösungsmittel und spezielle Katalysatoren.

Wichtigste gebildete Produkte:

1,25-Dihydroxyvitamin D3: Die aktive Form von Vitamin D3.

Verschiedene Metaboliten: Durch Reduktions- und Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

One of the primary applications of Calcifediol-D6 is in pharmacokinetic studies . The presence of deuterium atoms in this compound enables its differentiation from endogenous calcifediol in biological samples using mass spectrometry techniques. This capability allows researchers to:

- Trace Absorption and Distribution : By administering this compound and measuring its levels alongside unlabeled calcifediol, scientists can assess how well the body absorbs and distributes vitamin D metabolites. This includes evaluating factors that influence absorption rates and distribution to target organs.

- Metabolism and Excretion Analysis : The compound can help elucidate the metabolic pathways involved in converting calcifediol to its active form, calcitriol (1,25-dihydroxyvitamin D3). Understanding these pathways is essential for identifying potential disruptions in vitamin D metabolism linked to health issues.

Investigating Drug Interactions

This compound is also valuable for studying drug interactions involving vitamin D. Researchers can co-administer this compound with other medications to observe how these drugs affect its metabolism. This information is critical for ensuring the safety and efficacy of treatments that involve multiple medications.

Mechanistic Studies

The compound plays a role in mechanistic studies aimed at understanding the biological activities of vitamin D. This compound can be used to investigate:

- Gene Regulation : It helps in examining how vitamin D regulates genes involved in calcium homeostasis, such as alkaline phosphatase (ALP) and osteocalcin. These studies are essential for understanding the broader implications of vitamin D on bone health and metabolism .

- Non-genomic Responses : Research has shown that this compound can trigger rapid non-transcriptional responses related to calcium signaling pathways, which may have implications for immediate physiological responses to vitamin D .

Clinical Applications

This compound has practical applications in clinical settings, particularly concerning:

- Vitamin D Deficiency Treatment : Studies indicate that calcifediol formulations, including those involving this compound, are effective in raising serum 25(OH)D levels more rapidly than traditional cholecalciferol supplements. This efficacy makes it a valuable option for treating vitamin D deficiency, especially in populations at risk .

- Bone Health : The compound's role in regulating calcium and phosphorus metabolism makes it relevant for treating metabolic bone diseases such as osteoporosis and osteomalacia. It has been shown to improve bone mineralization and reduce markers associated with bone resorption .

Research Methodology

The methodology employed in studies utilizing this compound often involves:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is frequently used for quantifying 25-hydroxyvitamin D metabolites in serum samples, providing precise measurements necessary for pharmacokinetic assessments .

- Clinical Trials : Various clinical trials have been conducted to evaluate the safety and efficacy of calcifediol formulations, demonstrating significant improvements in serum vitamin D levels without serious adverse effects .

Case Studies and Findings

Wirkmechanismus

D6-25-Hydroxyvitamin D3 is converted to its active form, 1,25-dihydroxyvitamin D3, in the kidneys. This active form binds to intracellular receptors, functioning as transcription factors to modulate gene expression. The compound plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune modulation .

Vergleich Mit ähnlichen Verbindungen

25-Hydroxyvitamin D3: The non-deuterated form.

25-Hydroxyvitamin D2: A similar compound derived from plants.

1,25-Dihydroxyvitamin D3: The active form of vitamin D3.

Uniqueness: D6-25-Hydroxyvitamin D3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in research applications. This makes it an invaluable tool in scientific studies and clinical testing .

Biologische Aktivität

Calcifediol-D6, also known as 25-hydroxy Vitamin D3-D6, is a deuterated form of calcifediol (25-hydroxyvitamin D3) that serves as a crucial metabolite in the vitamin D endocrine system. This compound is significant in pharmacokinetic studies due to its unique isotopic labeling, which allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) in the body. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

This compound functions similarly to its non-labeled counterpart, calcifediol. It plays a critical role in calcium homeostasis and bone metabolism through various mechanisms:

- Genomic Actions : this compound binds to the vitamin D receptor (VDR), initiating genomic responses that modulate gene expression related to calcium and phosphate metabolism. This interaction influences the synthesis of proteins that regulate calcium absorption in the intestines and reabsorption in the kidneys .

- Non-Genomic Actions : The compound also triggers rapid non-genomic responses via membrane-associated receptors. These responses involve signaling pathways such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and cyclic AMP (cAMP), leading to the activation of various protein kinases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Clinical Applications

This compound has several clinical implications, particularly in managing vitamin D deficiency and related disorders:

- Vitamin D Deficiency : It is utilized to assess vitamin D status in patients. Regular administration has shown effectiveness in increasing serum 25(OH)D levels while maintaining safety profiles .

- Kidney Health : In patients with chronic kidney disease (CKD), this compound has been effective in managing secondary hyperparathyroidism by lowering PTH levels and improving overall mineral balance .

- Research Tool : Its unique isotopic properties make it invaluable for studying vitamin D metabolism and interactions with other medications, providing insights into potential therapeutic targets for vitamin D-related diseases .

Case Studies

- Kidney Transplant Recipients : A study demonstrated that oral administration of Calcifediol improved blood levels of 25(OH)D while effectively decreasing PTH levels over biweekly or monthly regimens. This suggests its role in post-transplant care for maintaining mineral balance .

- Osteopenic Women : Research indicated that Calcifediol administration improved lipid profiles alongside enhancing bone mineral density in postmenopausal women undergoing atorvastatin treatment, highlighting its multifaceted benefits beyond bone health .

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-QFVHMXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735347 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-98-6 | |

| Record name | D6-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D6-25-HYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.